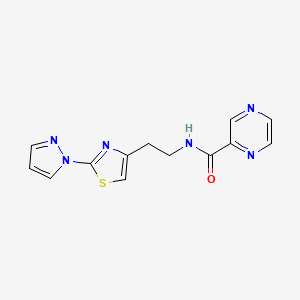![molecular formula C12H12BrClN2O B2989555 N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide CAS No. 2411244-21-6](/img/structure/B2989555.png)
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs. This compound features a bromo-substituted indole ring, which is linked to an ethyl chain that terminates in a chloroacetamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide typically involves the following steps:
Indole Synthesis: The indole core can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Bromination: The indole core is then brominated at the 4-position using brominating agents such as bromine or N-bromosuccinimide (NBS).
Ethyl Chain Addition: The ethyl chain is introduced via a nucleophilic substitution reaction, where ethylamine reacts with the bromo-substituted indole.
Chloroacetamide Formation: Finally, the chloroacetamide group is introduced through the reaction of the ethylamine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamide group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Amide derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and is used in multicomponent reactions (MCRs) to generate biologically active molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound can be used in the development of new drugs targeting various diseases, such as cancer and microbial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide exerts its effects involves its interaction with molecular targets and pathways. The bromo-substituted indole ring can bind to various receptors and enzymes, leading to biological responses. The chloroacetamide group may participate in enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
2-(4-Bromo-1H-indol-3-yl)acetonitrile: This compound features a similar indole core but has a cyano group instead of the chloroacetamide group.
2-Bromo-3-(1H-indol-3-yl)maleimide: This compound has a maleimide group attached to the indole ring, which enhances its fluorescence properties.
Uniqueness: N-[2-(4-Bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide is unique due to its specific combination of the bromo-substituted indole ring and the chloroacetamide group, which provides distinct chemical and biological properties compared to other indole derivatives.
Propiedades
IUPAC Name |
N-[2-(4-bromo-1H-indol-3-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c13-9-2-1-3-10-12(9)8(7-16-10)4-5-15-11(17)6-14/h1-3,7,16H,4-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLJZXPROSULNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-(2-ethoxynaphthalene-1-amido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)


![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)



![2-(4-(6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2989490.png)
![1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2989491.png)
![5-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B2989493.png)
